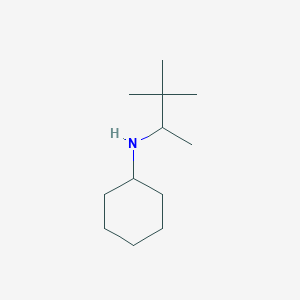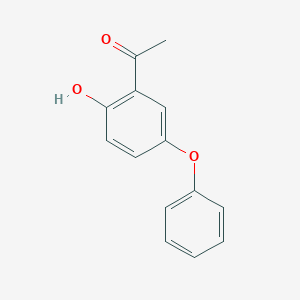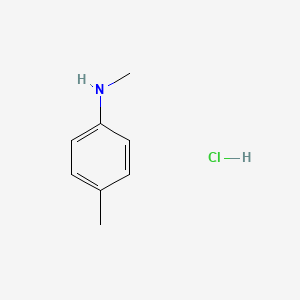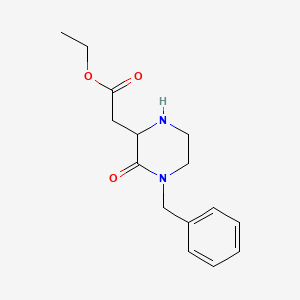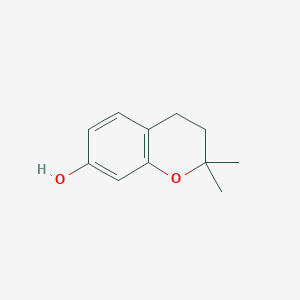
2,2-Dimethylchroman-7-ol
概要
説明
“2,2-Dimethylchroman-7-ol” is a chemical compound with the molecular formula C11H14O2 . It is also known by other names such as “2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol” and "2,2-dimethyl-3,4-dihydrochromen-7-ol" . It has a molecular weight of 178.23 g/mol .
Synthesis Analysis
The synthesis of “2,2-Dimethylchroman-7-ol” derivatives has been reported in several studies . One method involves the use of corresponding chalcones and hydrazine hydrate in the presence of sodium acetate under microwave irradiation . Another approach involves the use of tropylium tetrafluoroborate as an organic Lewis acid catalyst for metal-free prenylation reactions of phenols .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethylchroman-7-ol” includes a chroman framework, which is a common structural motif in many complex natural and synthetic compounds . The InChI string for this compound is “InChI=1S/C11H14O2/c1-11(2)6-5-8-3-4-9(12)7-10(8)13-11/h3-4,7,12H,5-6H2,1-2H3” and the canonical SMILES string is "CC1(CCC2=C(O1)C=C(C=C2)O)C" .
Chemical Reactions Analysis
The chemical reactivity of “2,2-Dimethylchroman-7-ol” has been explored in the context of its capacity to inhibit insulin release or relax smooth muscle cells . An increase in steric hindrance led to increased inhibitory activity on insulin release .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Dimethylchroman-7-ol” include a molecular weight of 178.23 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound also has a topological polar surface area of 29.5 Ų and a complexity of 189 .
科学的研究の応用
Synthesis and Biological Activities
2,2-Dimethylchroman-7-ol and its derivatives exhibit a range of biological activities, making them a focal point in scientific research. A method for synthesizing 2,2-dimethylchromans using tropylium-promoted prenylation reactions in continuous flow has been developed. This process offers a scalable and efficient pathway for producing these compounds, which are known for their antitumor, anticancer, antihypertensive, antioxidant, and antithrombotic properties (Omoregbee et al., 2020).
Role in Inhibiting ICAM-1 Expression
The synthesis of 2,2-dimethylchroman analogs has been explored for their effect on tumor necrosis factor-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) in human endothelial cells. These compounds show potent inhibitory effects, suggesting potential pharmaceutical applications (Dhawan et al., 2014).
Impact on Insulin Release and Smooth Muscle Relaxation
2,2-Dimethylchromans, specifically 4,6-disubstituted variants, have been identified as pharmacologically active in targeting ATP-sensitive potassium channels. Research shows their varying effects on inhibiting insulin release from pancreatic β-cells and relaxing vascular smooth muscle cells, indicating potential in diabetes and hypertension treatment (Pirotte et al., 2017).
Antimicrobial Properties
Studies have highlighted the antimicrobial potential of 2,2-dimethylchroman derivatives. A series of these compounds, synthesized through microwave-assisted methods, have shown significant activity against various microbial strains, presenting a new avenue for antibiotic development (Dongamanti et al., 2015).
Exploration in Cannabinoid Receptor Ligand Development
Research on 2,2-dimethylchroman-4-ones derived from 5-alkyl-substituted resorcinols has contributed to understanding their biological activity as cannabinoid receptor ligands. These studies integrate experimental and theoretical methods to elucidate the compounds' structures and potential therapeutic uses (Morales et al., 2013).
将来の方向性
Future research directions for “2,2-Dimethylchroman-7-ol” and similar compounds could involve further exploration of their biological activities, such as antitumor, anticancer, antihypertensive, antioxidant, and antithrombotic activities. Additionally, the development of practical synthetic methods for these compounds is of high interest to organic and medicinal chemists .
特性
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2)6-5-8-3-4-9(12)7-10(8)13-11/h3-4,7,12H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZKBTFRXIAYBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452955 | |
| Record name | 2,2-dimethylchroman-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylchroman-7-ol | |
CAS RN |
31005-72-8 | |
| Record name | 2,2-dimethylchroman-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)

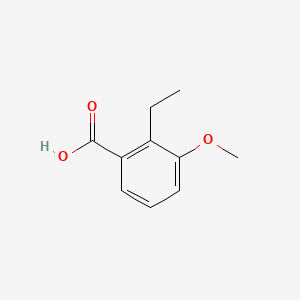

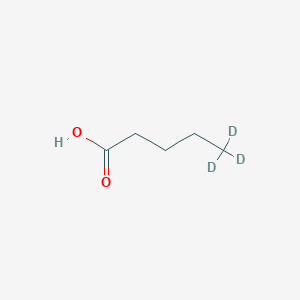
![5-Pyridin-2-yl-4H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1366896.png)
![({(Dimethylamino)[(Z)hydrazono]methyl}amino)methane hydriodide](/img/structure/B1366898.png)
![1,4-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1366902.png)
![Ethanamine, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1366907.png)
![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1366908.png)
